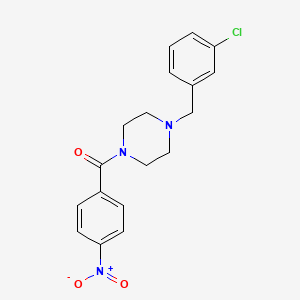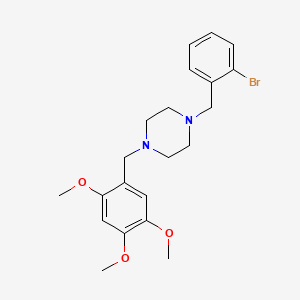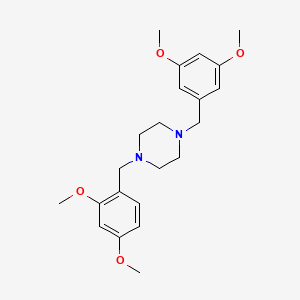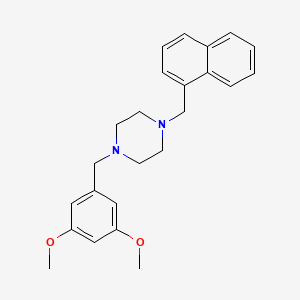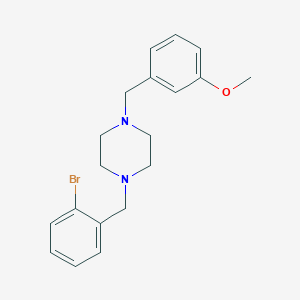
1-(2-bromobenzyl)-4-(3-methoxybenzyl)piperazine
Vue d'ensemble
Description
1-(2-bromobenzyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a popular research chemical that has gained attention due to its potential applications in the field of medicinal chemistry. The compound is known for its unique pharmacological properties, which make it an attractive candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(2-bromobenzyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. The compound has also been shown to modulate the activity of various neurotransmitters, including serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and modulation of various signaling pathways. The compound has also been found to produce changes in behavior, including increased locomotor activity and reduced anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-bromobenzyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its unique pharmacological profile. The compound exhibits a range of effects that make it an attractive candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2-bromobenzyl)-4-(3-methoxybenzyl)piperazine. These include further studies on its mechanism of action, as well as investigations into its potential applications in the treatment of various disorders, including schizophrenia, anxiety, and depression. Additionally, future research could focus on the development of new derivatives of the compound with improved pharmacological properties.
Applications De Recherche Scientifique
1-(2-bromobenzyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. The compound has also been found to exhibit potent activity against various tumor cell lines, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-23-18-7-4-5-16(13-18)14-21-9-11-22(12-10-21)15-17-6-2-3-8-19(17)20/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYVFFHKPZUUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)
